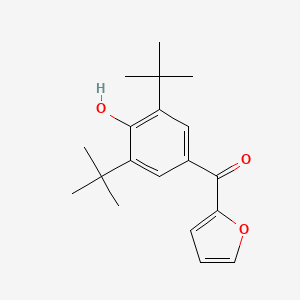
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a phenyl ring substituted with tert-butyl groups and a hydroxy group, connected to a furan ring via a methanone linkage. The presence of bulky tert-butyl groups and the furan ring imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes refluxing the reactants in the presence of a suitable catalyst, such as sulfuric acid, in a solvent like methanol . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antifungal Activity: It can disrupt the cell membrane integrity of fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
2,6-Di-tert-butyl-4-methoxyphenol: Another antioxidant compound with similar structural features.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone stands out due to its combination of a phenyl ring with bulky tert-butyl groups and a furan ring, which imparts unique chemical and biological properties
Properties
CAS No. |
84374-62-9 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H24O3/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3 |
InChI Key |
DPNVIHLMTGWDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















